molecular formula C15H14N4O5S2 B11693323 N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide

N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B11693323
M. Wt: 394.4 g/mol
InChI Key: KDNQWWVTTRIFDR-UHFFFAOYSA-N
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Description

N~1~-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. The benzisothiazole ring can be synthesized through the reaction of o-aminothiophenol with carbon disulfide and subsequent oxidation . The hydrazino group is introduced via a reaction with hydrazine hydrate, and the sulfonyl group is added through sulfonation reactions . The final step involves the acetylation of the phenyl ring to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and acetylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(4-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzyme active sites, potentially inhibiting their activity . The sulfonyl and hydrazino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function .

Properties

Molecular Formula

C15H14N4O5S2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H14N4O5S2/c1-10(20)16-11-6-8-12(9-7-11)25(21,22)19-17-15-13-4-2-3-5-14(13)26(23,24)18-15/h2-9,19H,1H3,(H,16,20)(H,17,18)

InChI Key

KDNQWWVTTRIFDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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